molecular formula C17H14Cl2N4OS B3711848 1-[5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea

1-[5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea

Cat. No.: B3711848
M. Wt: 393.3 g/mol
InChI Key: PYCNVELOULUKIB-UHFFFAOYSA-N
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Description

1-[5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, along with dichlorophenyl and dimethylphenyl groups

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. Given the known activities of many thiadiazole derivatives, it could be of interest in the development of new pharmaceuticals or agrochemicals .

Preparation Methods

The synthesis of 1-[5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable precursor, such as thiosemicarbazide, with a dichlorophenyl-substituted carboxylic acid under acidic conditions. This reaction forms the core thiadiazole structure.

    Urea Formation: The thiadiazole intermediate is then reacted with an isocyanate derivative of the dimethylphenyl group to form the final urea compound. This step often requires the use of a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial production methods may involve optimization of these synthetic routes to achieve scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in large quantities.

Chemical Reactions Analysis

1-[5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the thiadiazole ring, leading to the formation of sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the nitro groups or other reducible functionalities present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group. Common reagents for these reactions include alkyl halides, amines, and thiols, leading to the formation of various substituted derivatives.

Scientific Research Applications

1-[5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a promising lead compound for drug discovery.

    Industry: In the industrial sector, the compound is used in the development of new materials and coatings. Its stability and reactivity make it suitable for various applications, including the production of polymers and resins.

Mechanism of Action

The mechanism of action of 1-[5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific enzyme or target protein that the compound interacts with.

Comparison with Similar Compounds

1-[5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea can be compared with other thiadiazole derivatives, such as:

    1-(3,4-Dichlorophenyl)-3-[5-(1,1-dimethyl-octyl)-[1,3,4]thiadiazol-2-yl]-urea: This compound has a similar thiadiazole core but differs in the substituents attached to the ring. The presence of different substituents can significantly alter the compound’s reactivity and biological activity.

    3-(3,4-Dichlorophenyl)-1,1-dimethyl-urea: This compound lacks the thiadiazole ring but retains the dichlorophenyl and dimethyl groups. Its chemical properties and applications differ due to the absence of the thiadiazole moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4OS/c1-9-3-5-12(7-10(9)2)20-16(24)21-17-23-22-15(25-17)11-4-6-13(18)14(19)8-11/h3-8H,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCNVELOULUKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea
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1-[5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea
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1-[5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea

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